2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 2,3-dichlorophenyl group and a methoxy group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization using a suitable reagent, such as polyphosphoric acid, to yield the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted acetonitrile derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the modulation of various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)ethanamine:
Uniqueness
The presence of both the 2,3-dichlorophenyl and methoxy groups in 2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile contributes to its unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H12Cl2N2O |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[4-(2,3-dichlorophenyl)-6-methoxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H12Cl2N2O/c1-22-11-7-13(12-3-2-4-14(18)17(12)19)16-10(5-6-20)9-21-15(16)8-11/h2-4,7-9,21H,5H2,1H3 |
InChI Key |
NMQXKGGVXNYVDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)NC=C2CC#N)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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